An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)aniline
An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)aniline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Nitro-6-(trifluoromethyl)aniline. It provides an in-depth analysis of its core properties, synthesis, applications, and safety protocols, grounded in established scientific literature and field-proven insights.
Introduction: Strategic Importance in Chemical Synthesis
2-Nitro-6-(trifluoromethyl)aniline is a key organic building block, distinguished by the unique electronic and steric properties conferred by its ortho-substituted nitro and trifluoromethyl groups. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aniline ring and the amino group, making it a valuable precursor in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. Understanding its chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Chemical Identity and Core Properties
A precise understanding of the fundamental properties of a reagent is the foundation of its successful application in research and development.
Identification
The compound is unambiguously identified by the following descriptors:
| Identifier | Value | Source |
| CAS Number | 24821-17-8 | [][3][4] |
| IUPAC Name | 2-nitro-6-(trifluoromethyl)aniline | [5] |
| Synonyms | α,α,α-Trifluoro-6-nitro-ortho-toluidine, 2-Amino-3-nitrobenzotrifluoride | [3][5] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [3][4][5] |
| Molecular Weight | 206.12 g/mol | [3][4][5] |
| InChI Key | MFLJFFUIURSSKM-UHFFFAOYSA-N | [3] |
| Canonical SMILES | Nc1c(cccc1C(F)(F)F)=O | [3] |
Physicochemical Properties
The physical and chemical characteristics of 2-Nitro-6-(trifluoromethyl)aniline dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Melting Point | 48-52 °C | [3] |
| Flash Point | > 110 °C (> 230.0 °F) - closed cup | [3] |
| Purity | Typically ≥97% | [3][5] |
The solid form at room temperature simplifies handling and weighing, while the relatively low melting point allows for its use in molten state or in various organic solvents. The high flash point indicates low flammability under standard laboratory conditions.
Synthesis and Characterization
While specific, detailed synthetic routes for 2-Nitro-6-(trifluoromethyl)aniline are not extensively published in peer-reviewed journals, its structure suggests logical synthetic pathways derived from commercially available precursors. A plausible approach involves the nitration of 2-(trifluoromethyl)aniline.
Caption: Plausible synthetic route to 2-Nitro-6-(trifluoromethyl)aniline.
This reaction's causality is based on electrophilic aromatic substitution. The amino group is a strong activating group and ortho-, para-director. However, under strong acidic conditions (necessary for nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. The trifluoromethyl group is also deactivating and meta-directing. The resulting substitution pattern can be complex, and careful control of reaction conditions is essential to achieve the desired 2,6-disubstituted product and minimize the formation of other isomers. Purification would typically be achieved via column chromatography or recrystallization.
Characterization of the final product would involve standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm the substitution pattern on the aromatic ring.
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Mass Spectrometry: To verify the molecular weight of 206.12 g/mol .
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches for the amine and N-O stretches for the nitro group.
Key Applications in Research and Development
2-Nitro-6-(trifluoromethyl)aniline is a valuable intermediate, primarily used in the synthesis of heterocyclic systems. Its unique substitution pattern provides a scaffold for building complex molecular architectures.
Synthesis of Benzimidazoles and Quinoxalines
A primary application is in the preparation of substituted benzimidazoles and quinoxalines.[] These heterocyclic motifs are prevalent in many pharmaceutical agents due to their ability to mimic biological structures and interact with various enzymes and receptors.
The synthesis proceeds via a reductive cyclization mechanism. The nitro group is reduced in situ to an amino group, which then undergoes condensation with a suitable carbonyl partner.
Caption: Workflow for synthesis of heterocycles from 2-Nitro-6-(trifluoromethyl)aniline.
Causality: The use of a reducing agent like indium is critical. It selectively reduces the nitro group in the presence of other functional groups, creating a diamine intermediate. This intermediate is highly reactive and immediately undergoes intramolecular cyclization with the co-reactant (e.g., an orthoester for benzimidazoles or a 1,2-diketone for quinoxalines) in a one-pot reaction, which is an efficient and atom-economical approach.[]
Building Block in Medicinal Chemistry
The trifluoromethylaniline scaffold is a privileged structure in drug design. The CF₃ group can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The aniline nitrogen provides a convenient handle for further functionalization, allowing for the construction of diverse compound libraries for screening.[1][6]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with this compound. The information presented here is a summary and should be supplemented with a thorough review of the full Safety Data Sheet (SDS).
Hazard Classification
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
Recommended Handling Protocol (Self-Validating System)
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Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator is recommended.[3]
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Handling Practices: Avoid generating dust. Use spark-proof tools and avoid sources of ignition.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
This protocol constitutes a self-validating system; adherence to each step minimizes exposure and mitigates the risks identified in the hazard classification.
Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol is a representative example of how 2-Nitro-6-(trifluoromethyl)aniline is used in practice, based on its documented reactivity.[]
Objective: To synthesize a quinoxaline derivative via reductive coupling of 2-Nitro-6-(trifluoromethyl)aniline with benzil.
Materials:
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2-Nitro-6-(trifluoromethyl)aniline (1.0 mmol, 206.1 mg)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)
-
Indium powder (2.0 mmol, 229.6 mg)
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Anhydrous ethanol (10 mL)
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Hydrochloric acid (aqueous, 1 M)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Nitro-6-(trifluoromethyl)aniline, benzil, and anhydrous ethanol.
-
Stir the mixture to achieve a suspension.
-
Add the indium powder to the flask, followed by 1 mL of 1 M HCl. The acid serves to activate the indium.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the remaining indium and its salts. Wash the pad with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoxaline product.
-
Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
References
-
Angene Chemical. (2024, December 1). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
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Papageorgiou, C. (n.d.). The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
